2-(3-Naphthalen-2-yloxypropylamino)ethanol

Description

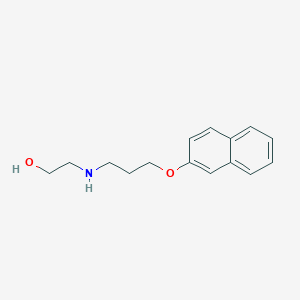

2-(3-Naphthalen-2-yloxypropylamino)ethanol is an ethanolamine derivative featuring a naphthalen-2-yloxy group linked via a propylamine chain to an ethanol moiety. While direct experimental data for this compound is absent in the provided evidence, its structural framework aligns with amino alcohols bearing aromatic substituents.

Properties

IUPAC Name |

2-(3-naphthalen-2-yloxypropylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c17-10-9-16-8-3-11-18-15-7-6-13-4-1-2-5-14(13)12-15/h1-2,4-7,12,16-17H,3,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVXVESWNDKFHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386099 | |

| Record name | 2-(3-naphthalen-2-yloxypropylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418787-71-0 | |

| Record name | 2-(3-naphthalen-2-yloxypropylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Naphthalen-2-yloxypropylamino)ethanol typically involves the reaction of 2-naphthol with 3-chloropropylamine, followed by the addition of ethanolamine. The reaction conditions often require a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:

Step 1: 2-naphthol reacts with 3-chloropropylamine in the presence of a base to form 2-(3-naphthalen-2-yloxy)propylamine.

Step 2: The intermediate product is then reacted with ethanolamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Naphthalen-2-yloxypropylamino)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The ether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of naphthaldehyde or naphthone derivatives.

Reduction: Formation of naphthylamines or naphthyl alcohols.

Substitution: Formation of substituted naphthyl ethers.

Scientific Research Applications

2-(3-Naphthalen-2-yloxypropylamino)ethanol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Naphthalen-2-yloxypropylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following compounds from the evidence share structural similarities and provide insights into how substituents influence properties:

a) 2-{Isopropyl[3-(Trifluoromethyl)benzyl]amino}ethanol ()

- Structure: Contains a trifluoromethylbenzyl group attached to an isopropylaminoethanol backbone.

- Key Differences : The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects compared to the naphthalene-oxy group in the target compound.

b) 2-Isopropylamino-1-(3-Methoxyphenyl)ethanol ()

- Structure: Methoxyphenyl group attached to an isopropylaminoethanol core.

- Molecular Weight : 209.29 g/mol.

- Key Differences : The methoxy group is electron-donating, contrasting with the naphthalene group’s bulk and aromaticity. This may reduce boiling points compared to naphthalene-containing analogs .

c) 2-(Diisopropylamino)ethanol ()

- Structure: Diisopropyl groups bonded to the aminoethanol backbone.

- Physical Properties : Boiling point 187–192°C, density 0.826 g/cm³, molecular weight 145.24 g/mol.

- Key Differences : The absence of aromatic rings results in lower molecular weight and density compared to naphthalene derivatives. This compound’s simpler structure likely enhances volatility .

d) 1-(3-Chlorophenyl)-2-(Isopropylamino)ethanol ()

- Structure: Chlorophenyl substituent on the ethanolamine chain.

- Molecular Weight : 213.71 g/mol.

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

*Calculated based on structural formula.

Key Observations:

- Aromatic vs. Aliphatic Substituents : Naphthalene-containing analogs are expected to exhibit higher boiling points and densities due to increased molecular bulk and π-π interactions.

- Electron-Donating/Withdrawing Groups : Methoxy (electron-donating) and trifluoromethyl (electron-withdrawing) groups modulate electronic properties, affecting solubility and reactivity .

Biological Activity

2-(3-Naphthalen-2-yloxypropylamino)ethanol, a compound with the molecular formula C15H17NO2, has garnered attention for its potential biological activities. This article presents an overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene moiety linked to a propylamino group through an ether bond. This structure contributes to its unique interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H17NO2 |

| Molecular Weight | 245.30 g/mol |

| Solubility | Soluble in ethanol |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It is believed to modulate neurotransmitter systems and exhibit effects on cell signaling pathways.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

A study conducted by researchers tested the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating significant antibacterial activity.

Anticancer Potential

Preliminary studies suggest that the compound may exhibit anticancer properties. It has been evaluated for its effects on various cancer cell lines, including HeLa and A549 cells.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 50 |

| A549 | 45 |

These findings indicate that this compound can inhibit cell proliferation in a dose-dependent manner.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro.

Research Applications

The compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structure allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties.

Table 3: Research Applications

| Application | Description |

|---|---|

| Organic Synthesis | Used as an intermediate in chemical reactions |

| Medicinal Chemistry | Investigated for drug development |

| Biochemical Probes | Potential use in studying protein interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.